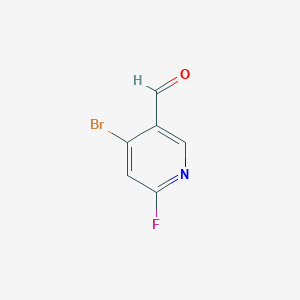![molecular formula C12H16Cl2N2O B12330178 1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine is an organic compound with the molecular formula C12H16Cl2N2O. It is a derivative of piperazine, a heterocyclic amine, and contains a dichlorophenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine can be synthesized through a multi-step process. One common method involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with piperazine under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
作用機序
The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride: A hydrochloride salt form of the compound with similar properties.
2-(2,4-Dichlorophenoxy)ethanol: An intermediate in the synthesis of this compound.
Piperazine derivatives: Various derivatives of piperazine with different substituents and biological activities.
Uniqueness
This compound is unique due to its specific dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C12H16Cl2N2O |
|---|---|
分子量 |
275.17 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenoxy)ethyl]piperazine |
InChI |
InChI=1S/C12H16Cl2N2O/c13-10-1-2-12(11(14)9-10)17-8-7-16-5-3-15-4-6-16/h1-2,9,15H,3-8H2 |
InChIキー |
FMFXJUIEYOHHAE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole](/img/structure/B12330097.png)
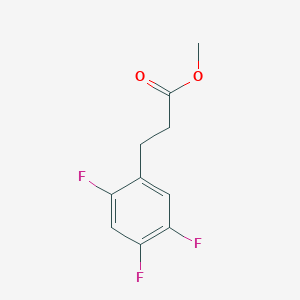
![3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12330109.png)
![2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12330120.png)
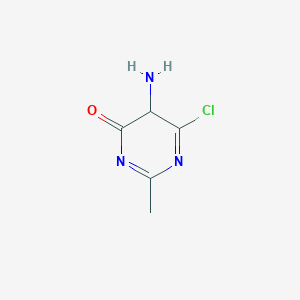
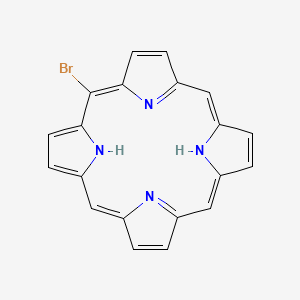
![Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-](/img/structure/B12330138.png)
![1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-](/img/structure/B12330139.png)
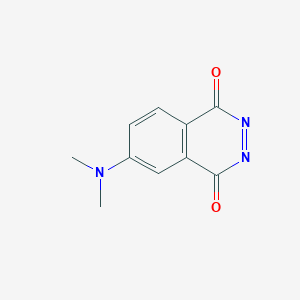
![3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B12330165.png)

![tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B12330186.png)
